9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique triazoloquinazoline core, which is fused with a dichlorophenyl group and two methyl groups
Preparation Methods
The synthesis of 9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 2,4-dichlorobenzylamine with 2,6-dimethyl-4H-pyran-4-one in the presence of a suitable catalyst can lead to the formation of the desired triazoloquinazoline core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a useful building block for designing novel compounds with desired properties.
Biology: In biological research, the compound has shown potential as a bioactive molecule with various pharmacological activities. It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Medicine: The compound’s pharmacological properties have led to its exploration as a potential therapeutic agent. It has been studied for its ability to modulate specific molecular targets and pathways, making it a candidate for drug development.
Industry: In industrial applications, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to other similar compounds, 9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structural features and diverse range of applications. Similar compounds include:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in their substituent groups.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different triazolo core structure and have found applications in drug design and material science.
Properties
Molecular Formula |
C17H16Cl2N4O |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H16Cl2N4O/c1-8-5-13-15(14(24)6-8)16(11-4-3-10(18)7-12(11)19)23-17(21-13)20-9(2)22-23/h3-4,7-8,16H,5-6H2,1-2H3,(H,20,21,22) |
InChI Key |
OKBUKLSDQJYCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
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